N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide
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Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide” is a chemical compound. It is related to other compounds such as “N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2,4-dichlorophenoxy)acetamide” and "N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-naphthalenesulfonamide" .
Scientific Research Applications
Studies on Benzodiazepinooxazoles
A study explored the chemical behavior of Benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, noting various reactions and rearrangements leading to the formation of different compounds. A mechanistic hypothesis was presented to explain these transformations, highlighting the chemical complexity and potential of these compounds (Terada et al., 1973).
Acid-Base Equilibrium of Benzodiazepinooxazoles
The study on acid-base equilibrium reactions of oxazolam and its derivatives provided insights into the physicochemical properties of these compounds. The research utilized UV absorption and fluorescence spectroscopies to determine equilibrium constants, offering a deeper understanding of the molecular behavior of these benzodiazepinooxazole derivatives (Ikeda & Nagai, 1982).
Synthesis of Nitrogen-Arsenic Heterocycles
In an exploration of heterocyclic chemistry, a study focused on the synthesis of various nitrogen-arsenic heterocycles, including compounds like 10,11-Dihydro-5-phenyl-5H-dibenzo[b,f][1,4]azarsepine. This work highlighted the methods and outcomes in synthesizing these unique structures, contributing to the understanding of heterocyclic compound synthesis (Earley & Gallagher, 1970).
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-15-7-9-20-18(12-15)25-22(27)17-13-16(8-10-19(17)28-20)24-21(26)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVLHIDNOCPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide |
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